REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[H+].[B-](F)(F)(F)F.[N+](=C[C:21]([O:23][CH2:24][CH3:25])=[O:22])=[N-].[CH2:26](Cl)Cl>>[CH2:24]([O:23][C:21]([C:4]1[C:3]2[CH:6]=[CH:7][C:8]([O:10][CH3:11])=[CH:9][C:2]=2[O:1][CH:26]=1)=[O:22])[CH3:25] |f:1.2|
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Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
86 mL
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred (rt, 10 min)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a controlled temperature (0° C. to 23° C.)
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred (rt, 1 h)
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting dark oil was azeotroped with toluene (200 mL) via rotovap (60° C.)
|
Type
|
TEMPERATURE
|
Details
|
the crude mixture was refluxed (24 h)
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled (rt)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting dark oil was purified by flash column chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=COC2=C1C=CC(=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.9 g | |
YIELD: PERCENTYIELD | 38.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |